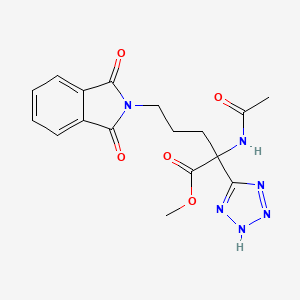![molecular formula C16H25N3O4S B5158685 N-[5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]propanamide](/img/structure/B5158685.png)
N-[5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]propanamide is a complex organic compound that features a piperazine ring, a sulfonyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]propanamide typically involves multiple steps. One common route includes the reaction of 1-ethylpiperazine with a sulfonyl chloride derivative, followed by the introduction of a methoxyphenyl group. The final step involves the formation of the propanamide moiety. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and quality. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Ethylpiperazine: Used in the synthesis of various pharmaceuticals and industrial chemicals.
2-(2-methoxy-5-(4-methylpiperazin-1-yl)sulfonyl)phenyl-1H-benzo[d]imidazole hydrochloride: Another compound with similar structural features and applications.
Uniqueness
N-[5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-4-16(20)17-14-12-13(6-7-15(14)23-3)24(21,22)19-10-8-18(5-2)9-11-19/h6-7,12H,4-5,8-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVBVHIJEBABMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(TERT-BUTYL)-3-(2-METHYLALLYL)-2-(METHYLSULFANYL)-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B5158603.png)
![methyl 4-[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]-4-oxobutanoate](/img/structure/B5158604.png)
![ethyl 4-[3-acetyl-2-(4-bromophenyl)-4-hydroxy-5-oxo-2H-pyrrol-1-yl]benzoate](/img/structure/B5158612.png)
![Dibenzyl[(9H-carbazol-9-YL)methyl]amine](/img/structure/B5158614.png)
![5-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5158627.png)
![1-(4-Chlorophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5158651.png)
![(4-bromo-2-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5158658.png)
![N-[(E)-2-(4,6-dimethylpyridin-2-yl)ethenyl]furan-2-carboxamide](/img/structure/B5158660.png)

![2-(3-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide](/img/structure/B5158672.png)
![2-Ethyl-5-[6-(phenylamino)pyridazin-3-yl]benzenesulfonamide](/img/structure/B5158674.png)
![1-[2-(4-Benzoylpiperidin-1-yl)-2-oxoethyl]-3,4,5,6,7,8-hexahydroquinolin-2-one](/img/structure/B5158677.png)
![4-(3-{3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine](/img/structure/B5158688.png)
![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl benzoate](/img/structure/B5158696.png)
